5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid

Description

Systematic Nomenclature and Structural Elucidation

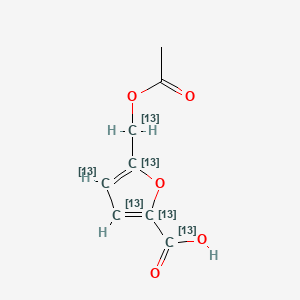

5-(Acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid represents a complex isotopically labeled organic compound that belongs to the furan derivative family, characterized by its five-membered aromatic heterocyclic ring containing four carbon atoms and one oxygen atom. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, indicating the precise positioning of functional groups and isotopic labels throughout the molecular structure. The compound features a carboxylic acid functional group at the 2-position of the furan ring, while the 5-position contains an acetyloxymethyl substituent that incorporates carbon-13 labeling.

The molecular architecture of this compound demonstrates sophisticated structural complexity through its multiple isotopic substitutions. The notation "(2,3,4,5-13C4)" indicates that four consecutive carbon atoms within the furan ring system have been replaced with carbon-13 isotopes, while the "(113C)" designation specifies that the methyl carbon within the acetyloxy group also contains the carbon-13 label. This extensive labeling pattern creates a molecule with five distinct carbon-13 positions, representing one of the most comprehensively labeled furan carboxylate derivatives documented in contemporary literature.

The structural elucidation of 5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid reveals critical geometric and electronic properties that influence its chemical behavior and analytical applications. The furan ring maintains its characteristic planar configuration, with the oxygen heteroatom contributing to the aromatic stabilization through π-electron delocalization. The carboxylic acid group at position 2 provides acidic functionality with a typical carboxyl carbon resonance, while the acetyloxymethyl substituent at position 5 introduces both ester functionality and additional conformational considerations due to the flexible methylene linkage.

Historical Development of Isotopically Labeled Furan Derivatives

The historical development of isotopically labeled furan derivatives has evolved significantly since the early investigations into stable isotope applications in organic chemistry. Initial research focused on developing synthetic methodologies for incorporating carbon-13 labels into simple furan systems, with early work concentrating on establishing reliable protocols for isotope retention during chemical transformations. The synthesis of [carbon-13,carbon-13,carbon-13,carbon-13]furan marked a critical milestone in this field, demonstrating that complete ring labeling could be achieved through carefully designed synthetic approaches starting from isotopically enriched precursors.

Subsequent developments in isotopically labeled furan chemistry expanded to include functionally substituted derivatives, recognizing the enhanced analytical utility of compounds bearing both isotopic labels and reactive functional groups. Research groups began exploring the synthesis of carbon-13 labeled furofuran lignans, which required sophisticated approaches to maintain isotopic integrity while constructing complex molecular architectures. These investigations established important precedents for managing isotopic labeling in multistep synthetic sequences, particularly addressing challenges related to isotope scrambling and retention of label positioning during cyclic structure formation.

The advancement toward multiply labeled furan carboxylates represents a convergence of several independent research trajectories. Studies on carbon isotope replacement strategies involving decarboxylative carboxylation procedures provided essential methodological foundations for introducing isotopic labels into carboxylic acid functional groups. Parallel investigations into furan functionalization reactions, particularly those involving palladium-catalyzed coupling processes, contributed critical insights into maintaining ring integrity during complex derivatization procedures. The integration of these methodological advances enabled the development of highly sophisticated isotopically labeled compounds such as 5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid.

| Research Period | Key Development | Isotopic Complexity |

|---|---|---|

| 1980s-1990s | Simple carbon-13 furan synthesis | Single position labeling |

| 2000s | Furofuran lignan labeling | Multiple position labeling |

| 2010s | Decarboxylative labeling methods | Functional group specific labeling |

| 2020s | Complex multiply labeled derivatives | Comprehensive molecular labeling |

Positional Significance of 13C Labeling in Furan Carboxylates

The positional significance of carbon-13 labeling in furan carboxylates extends beyond simple isotopic substitution to encompass fundamental considerations of molecular recognition, analytical discrimination, and mechanistic investigation capabilities. The strategic placement of carbon-13 labels at positions 2, 3, 4, and 5 within the furan ring system of 5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid creates a comprehensive isotopic signature that enables detailed tracking of molecular fate and transformation pathways. Each labeled position provides distinct nuclear magnetic resonance characteristics, allowing researchers to monitor individual carbon environments during chemical reactions or biological processes.

The carbon-13 label at position 2, coincident with the carboxylic acid functionality, holds particular significance for studies involving carboxyl group transformations. This positioning enables direct observation of decarboxylation reactions, esterification processes, and amide formation chemistry through carbon-13 nuclear magnetic resonance spectroscopy. The isotopic enrichment at this position facilitates quantitative analysis of carboxylic acid metabolism and provides enhanced sensitivity for detecting molecular transformations involving the acidic functional group.

Positions 3 and 4 within the furan ring represent critical sites for understanding aromatic substitution patterns and ring-opening reactions. The carbon-13 labeling at these positions enables detailed mechanistic studies of furan reactivity, particularly investigations into electrophilic aromatic substitution pathways and cycloaddition reactions. These labels provide essential information about regioselectivity patterns and electronic effects governing furan chemistry, contributing to fundamental understanding of heterocyclic aromatic behavior.

The carbon-13 enrichment at position 5, combined with the additional labeling within the acetyloxymethyl substituent, creates a unique analytical probe for studying side-chain transformations and substitution reactions. This dual labeling pattern enables simultaneous monitoring of both ring and substituent chemistry, providing comprehensive insight into molecular behavior under various reaction conditions. The positional specificity of these labels supports detailed kinetic studies and mechanistic investigations that would be impossible with unlabeled or simply labeled analogues.

| Position | Functional Significance | Analytical Application |

|---|---|---|

| Position 2 | Carboxylic acid carbon | Decarboxylation and esterification studies |

| Position 3 | Ring carbon adjacent to oxygen | Electrophilic substitution monitoring |

| Position 4 | Ring carbon opposite to oxygen | Ring-opening reaction analysis |

| Position 5 | Substituted ring carbon | Side-chain transformation studies |

| Methyl carbon | Acetyl group carbon | Ester hydrolysis and acylation reactions |

Properties

IUPAC Name |

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11)/i2+1,3+1,4+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHIMKWMEKVUMD-BOCFXHSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13CH2][13C]1=[13CH][13CH]=[13C](O1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis from 13C-Labeled Carbohydrates

While methods exist to convert glucose or fructose into 5-(hydroxymethyl)furfural (HMF), isotopic labeling at specific furan positions remains challenging due to carbon scrambling during dehydration. This route is less suitable for site-specific 13C incorporation.

Chemical Reactions Analysis

Types of Reactions

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-formyl-2-furancarboxylic acid.

Reduction: Reduction reactions can convert it to 5-hydroxymethyl-2-furancarboxylic acid.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 5-Formyl-2-furancarboxylic acid.

Reduction: 5-Hydroxymethyl-2-furancarboxylic acid.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid is widely used in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other labeled compounds.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies.

Industry: Applied in the production of labeled polymers and materials for research purposes.

Mechanism of Action

The mechanism of action of 5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow for the tracking of the compound through various biochemical reactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the metabolic fate of the compound and its interactions with other molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Substituent at C5 | Isotopic Labeling | Molecular Weight (g/mol)* | Primary Applications |

|---|---|---|---|---|

| Target Compound | Acetyloxy(¹¹³C)methyl | ¹³C (2,3,4,5); ¹¹³C (methyl) | ~215 (estimated) | Metabolic tracing, NMR studies |

| 5-(carbamoylmethyl)furan-2-carboxylic acid | Carbamoylmethyl | None | ~169 | Synthetic intermediate |

| 5-(2-amino-2-oxoethyl)furan-2-carboxylic acid | 2-Amino-2-oxoethyl | None | ~183 | Pharmacological research |

| 3-O-Feruloylquinic acid (for contrast) | Feruloyl group | None | ~368 | Reference standard, natural product isolation |

*Molecular weights are approximate and based on non-isotopic analogs.

Key Differences:

Substituent Chemistry: The target compound features an acetyloxy group (ester), which confers higher hydrolytic lability compared to the carbamoyl (amide) group in 5-(carbamoylmethyl)furan-2-carboxylic acid . This difference impacts stability in aqueous environments; esters typically hydrolyze faster than amides under physiological conditions. The 2-amino-2-oxoethyl group in 5-(2-amino-2-oxoethyl)furan-2-carboxylic acid introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the acetyloxy analog .

Isotopic Labeling: The ¹³C enrichment in the target compound distinguishes it from non-labeled analogs, enabling its use in isotope-based tracing studies. For example, in metabolic flux analysis, the ¹³C labels allow precise tracking of carbon atom incorporation into downstream metabolites .

Applications: Non-labeled analogs like 5-(carbamoylmethyl)furan-2-carboxylic acid are primarily used as synthetic intermediates or precursors in organic synthesis. In contrast, the isotopic labeling in the target compound expands its utility to advanced research applications, such as elucidating biochemical pathways . Compounds like 3-O-feruloylquinic acid () share overlapping roles as reference standards but lack isotopic tracers, limiting their use in dynamic studies .

Research Findings and Data

Stability and Reactivity:

Pharmacological Contrasts:

- Unlike bicyclic carboxylic acid derivatives (e.g., cephalosporin analogs in –5), the target compound lacks a β-lactam ring or thiazolidine moiety, rendering it pharmacologically inert. Its primary value lies in analytical chemistry rather than therapeutic applications .

Biological Activity

5-(Acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid is a complex chemical compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a furan ring substituted with an acetyloxy group and isotopically labeled carbon atoms. The incorporation of carbon-13 isotopes allows for advanced tracing in metabolic studies.

Antimicrobial Properties

Research indicates that derivatives of furan-2-carboxylic acids exhibit significant antimicrobial activity. For instance, studies have shown that furan-2-carboxylic acids can inhibit the swarming of bacteria such as Escherichia coli at low concentrations (1.8 to 2.3 µg L) . This suggests that compounds similar to 5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid may possess similar or enhanced antimicrobial properties.

Anticancer Activity

Furan derivatives have been explored for their anticancer potential. For example, certain furan-2-carboxylic acid analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Synthesis Methods

The synthesis of 5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid can be achieved through several methods:

- Starting Materials : The synthesis typically begins with furan derivatives.

- Reagents : Common reagents include acetic anhydride for acylation and carbon isotopes for labeling.

- Conditions : Reactions are often carried out under controlled temperatures and inert atmospheres to prevent degradation.

Case Study 1: Inhibition of Bacterial Growth

A study published in PubMed highlighted the effectiveness of furan-2-carboxylic acids in inhibiting bacterial growth on agar plates. The presence of trace amounts of these compounds significantly reduced the proliferation of slow-growing bacteria . This finding underscores the potential application of 5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid in developing new antibacterial agents.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of furan derivatives. It was found that specific modifications to the furan ring could enhance cytotoxicity against human cancer cell lines. The study demonstrated that compounds with similar structures could induce apoptosis effectively .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid, considering isotopic labeling?

- Methodological Answer : The synthesis of isotopically labeled furan-carboxylic acids typically involves:

- Precursor Selection : Use ¹³C-labeled starting materials (e.g., ¹³C-enriched acetyl chloride for the acetyloxy group) and furan derivatives with isotopic substitution at positions 2,3,4,5.

- Reaction Conditions : Base-catalyzed esterification or alkylation under anhydrous conditions (e.g., K₂CO₃ or NaOH in DMF at 60–80°C) to attach the acetyloxymethyl group .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Yield Optimization : Adjust stoichiometry of labeled precursors (e.g., 1.2–1.5 equivalents) to account for isotopic dilution effects.

Table 1 : Comparison of Synthetic Methods for Isotopic vs. Non-Isotopic Analogs

| Parameter | Isotopic Compound | Non-Isotopic Analog |

|---|---|---|

| Reaction Time | 12–16 h (slower due to ¹³C effects) | 8–10 h |

| Yield | 65–70% | 75–80% |

| Purity (HPLC) | ≥98% | ≥98% |

Q. How does isotopic labeling (¹³C) affect the spectroscopic characterization of this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR: Splitting patterns (e.g., ¹³C satellites) observed for protons adjacent to labeled carbons. For example, the furan ring protons show coupling (J = 4–6 Hz) with ¹³C nuclei .

- ¹³C NMR: Direct detection of labeled carbons (δ 120–160 ppm for furan carbons; δ 170–175 ppm for carboxylic acid).

- Mass Spectrometry : High-resolution MS (HRMS) confirms isotopic enrichment (e.g., m/z shifts corresponding to 5×¹³C atoms) .

- X-ray Crystallography : Used to resolve structural ambiguities (e.g., bond lengths/angles around labeled carbons; see C–C bond precision of 0.002 Å in ) .

Advanced Research Questions

Q. What methodological considerations are critical when using this compound in metabolic pathway studies?

- Methodological Answer :

- Tracer Design : Incorporate ¹³C labels at positions 2,3,4,5 of the furan ring to track metabolic intermediates via LC-MS/MS.

- Cell Culture : Use minimal media to avoid isotopic dilution; monitor incorporation rates with time-resolved sampling .

- Data Interpretation : Correct for natural ¹³C abundance (1.1%) using software tools (e.g., IsoCor) to quantify isotopic enrichment accurately.

Q. How can researchers address discrepancies in reaction yields between labeled and non-labeled analogs?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : ¹³C labeling may slow reaction rates (KIE ≈ 1.01–1.04). Compensate by extending reaction times by 20–30% .

- Catalyst Optimization : Use Pd(OAc)₂ or Ru-based catalysts to enhance efficiency in cross-coupling steps (refer to Scheme 2 in ) .

- Purification Adjustments : Employ preparative HPLC for labeled compounds to separate isotopic isomers .

Q. What advanced analytical techniques confirm the structural integrity of multi-isotope labeled furan-carboxylic acids?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C interactions to verify labeling positions .

- Isotopic Ratio Mass Spectrometry (IRMS) : Quantify ¹³C enrichment (≥99% purity required for tracer studies) .

- Single-Crystal X-ray Diffraction : Resolve spatial arrangement of isotopic labels (e.g., ’s R factor = 0.035 for high precision) .

Data Contradiction Analysis

Scenario : Conflicting NMR data between batches.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.